molecular formula C10H19ClN2O3 B1522091 Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate hydrochloride CAS No. 1176419-77-4

Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate hydrochloride

Cat. No.: B1522091
CAS No.: 1176419-77-4
M. Wt: 250.72 g/mol
InChI Key: RZQXBCDMZDZMMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, which includes Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate hydrochloride, has been a subject of research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The compound also contains an ethyl group, an aminoacetyl group, and a carboxylate group.


Chemical Reactions Analysis

This compound can act as a reactant for the synthesis of various compounds. It has been used in the synthesis of DPP-4 inhibitors, Dual H1/5-HT2A receptor antagonists for the treatment of sleep disorders, Serotonin and noradrenaline reuptake inhibitors, and GABA uptake inhibitors .

Scientific Research Applications

Synthesis of Schiff and Mannich Bases of Isatin Derivatives The compound also plays a role in the synthesis of Schiff and Mannich bases of Isatin derivatives. The process involves treatment with hydrazine hydrate leading to the formation of various substituted compounds, confirming the utility of Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate hydrochloride in complex chemical reactions (Bekircan & Bektaş, 2008).

Synthesis of 3-Pyridinecarboxylates with Potential Vasodilation Properties Furthermore, the compound is instrumental in synthesizing 3-pyridinecarboxylates, demonstrating potential vasodilation properties. The process involves nucleophilic substitution reactions and has shown considerable vasodilation potency in biological testing, highlighting the compound's applicability in medicinal chemistry (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).

Properties

IUPAC Name

ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3.ClH/c1-2-15-10(14)8-4-3-5-12(7-8)9(13)6-11;/h8H,2-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQXBCDMZDZMMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176419-77-4
Record name 3-Piperidinecarboxylic acid, 1-(2-aminoacetyl)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1176419-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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